1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and carboxylic acid functional groups makes this compound particularly interesting for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,5-a]pyridine core . The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions to form derivatives like esters and alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.
Oxidation Products: Oxidation can yield compounds like imidazo[1,5-a]pyridine-6-carboxylates.
Reduction Products: Reduction can produce alcohol derivatives of the imidazo[1,5-a]pyridine scaffold.
Scientific Research Applications
1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it useful in the development of optoelectronic devices and sensors.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate binding interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions . These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated imidazopyridine with similar reactivity but different substitution pattern.
Imidazo[1,2-a]pyridine-6-carboxylic acid: Lacks the bromine atom but shares the carboxylic acid functionality.
Uniqueness: 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-2-1-5(8(12)13)3-11(6)4-10-7/h1-4H,(H,12,13) |
InChI Key |
VYUHANLCTCXXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1C(=O)O)Br |
Origin of Product |
United States |
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